molecular formula C18H22N2O7S2 B12199483 5-{[(2Z)-3-(2,4-dimethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-5-oxopentanoic acid

5-{[(2Z)-3-(2,4-dimethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-5-oxopentanoic acid

Cat. No.: B12199483
M. Wt: 442.5 g/mol
InChI Key: OJIJMSMYZDCBJK-UHFFFAOYSA-N
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Description

5-{[(2Z)-3-(2,4-dimethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-5-oxopentanoic acid is a complex organic compound characterized by its unique thiazole and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(2Z)-3-(2,4-dimethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-5-oxopentanoic acid typically involves multi-step organic reactions. The starting materials often include 2,4-dimethoxybenzaldehyde and thioamide derivatives. The key steps may involve:

    Condensation Reactions: Formation of the thiazole ring through condensation of thioamide with aldehyde.

    Cyclization: Intramolecular cyclization to form the tetrahydrothieno[3,4-d][1,3]thiazole core.

    Oxidation: Introduction of the dioxido groups through controlled oxidation reactions.

    Amidation: Formation of the amino and oxopentanoic acid groups through amidation and subsequent functional group transformations.

Industrial Production Methods

Industrial production methods may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of catalysts, optimized reaction conditions (temperature, pressure, solvents), and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and phenyl groups.

    Reduction: Reduction reactions may target the dioxido groups, converting them to hydroxyl groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and thiazole rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

    Oxidation Products: Hydroxylated derivatives.

    Reduction Products: Reduced thiazole derivatives.

    Substitution Products: Halogenated or alkylated phenyl and thiazole derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its unique structure.

    Drug Development: Investigated for its potential therapeutic properties.

Medicine

    Antimicrobial Activity: Studied for its potential to inhibit bacterial and fungal growth.

    Anti-inflammatory Properties: Potential use in the treatment of inflammatory diseases.

Industry

    Material Science: Used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-{[(2Z)-3-(2,4-dimethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-5-oxopentanoic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved may include:

    Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate access.

    Receptor Modulation: Interaction with cell surface receptors, altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds with similar thiazole cores.

    Phenyl Derivatives: Compounds with similar phenyl groups.

Uniqueness

    Structural Complexity: The combination of thiazole, phenyl, and oxopentanoic acid groups makes it unique.

    Functional Diversity: The presence of multiple functional groups allows for diverse chemical reactivity and biological activity.

Properties

Molecular Formula

C18H22N2O7S2

Molecular Weight

442.5 g/mol

IUPAC Name

5-[[3-(2,4-dimethoxyphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]amino]-5-oxopentanoic acid

InChI

InChI=1S/C18H22N2O7S2/c1-26-11-6-7-12(14(8-11)27-2)20-13-9-29(24,25)10-15(13)28-18(20)19-16(21)4-3-5-17(22)23/h6-8,13,15H,3-5,9-10H2,1-2H3,(H,22,23)

InChI Key

OJIJMSMYZDCBJK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)N2C3CS(=O)(=O)CC3SC2=NC(=O)CCCC(=O)O)OC

Origin of Product

United States

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